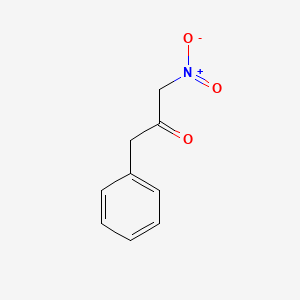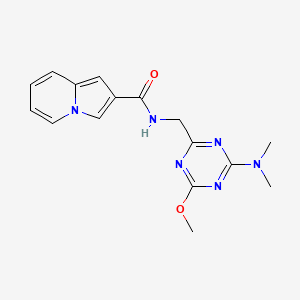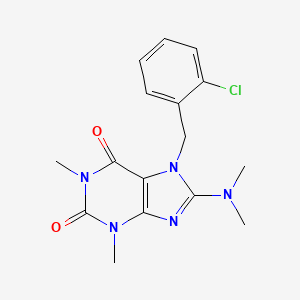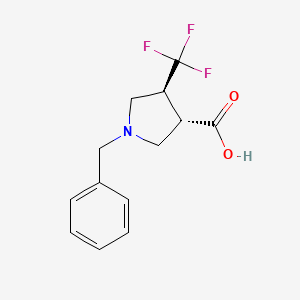
1-Nitro-3-phenylpropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H9NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Nitro-3-phenylpropan-2-one can be synthesized through several methods:
Henry Reaction (Nitroaldol Reaction): This involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Nitration of 3-Phenylpropan-2-one: This method involves the nitration of 3-phenylpropan-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the nitration process.
化学反应分析
Types of Reactions: 1-Nitro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the nitro group can be replaced with a halogen using reagents like phosphorus tribromide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Phosphorus tribromide, sodium hydroxide.
Major Products Formed:
Reduction: 1-Amino-3-phenylpropan-2-one.
Oxidation: 3-Phenylpropanoic acid.
Substitution: 1-Halo-3-phenylpropan-2-one.
科学研究应用
1-Nitro-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
作用机制
The mechanism of action of 1-nitro-3-phenylpropan-2-one involves its reactivity due to the presence of both the nitro and ketone groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ketone group can undergo various transformations, including reduction and oxidation, which further contribute to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1-Nitro-3-phenylpropan-2-one can be compared with other similar compounds such as:
1-Phenyl-2-nitropropene: This compound also contains a nitro group and a phenyl ring but differs in the position of the nitro group and the presence of a double bond.
3-Phenylpropan-2-one: This compound lacks the nitro group, making it less reactive in certain types of reactions.
1-Nitro-2-phenylethane: This compound has a similar structure but differs in the position of the nitro group and the length of the carbon chain.
Uniqueness: this compound is unique due to its combination of a nitro group and a ketone group attached to a phenyl ring, which imparts distinct reactivity and versatility in various chemical transformations.
属性
IUPAC Name |
1-nitro-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYACOSASPGZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)

![tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate](/img/structure/B2983237.png)


![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)
